Researchers have employed (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane as a starting material for the total synthesis of complex natural products like protectin D1, a molecule with anti-inflammatory properties PubChem: .
Studies have explored the use of this compound as a building block in the synthesis of cytopiloyne, a molecule exhibiting anti-diabetic properties PubChem: .
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized as a reagent for the preparation of 4-15N-amino-2-butane-1,2-diol, which is isotopically labeled and serves as a key component in the synthesis of 15N-labeled oligodeoxynucleotides, essential for biological research Sigma-Aldrich: .
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a hydroxyl group. The molecular formula is with a molecular weight of approximately 146.18 g/mol. This compound is notable for its chirality, specifically the (4R) configuration, which plays a crucial role in its biological activity and interactions.
The compound's structure consists of a five-membered dioxolane ring with two methyl groups and a hydroxyethyl substituent. This configuration contributes to its stability and reactivity in various chemical environments .
Research indicates that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane exhibits various biological activities. It has been studied for its potential as:
These activities make it a candidate for further pharmacological studies .
The synthesis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be achieved through various methods:
text2,2-Dimethyl-1,3-dioxolane + Ethylene oxide → (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane finds applications in various fields:
Interaction studies have shown that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can interact with various biological molecules:
These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Solketal | C6H12O3; contains a dioxolane ring | Known for its use as a solvent and stabilizer |
1,3-Dioxolane | C4H8O2; simpler dioxolane structure | Used primarily as a solvent |
1,3-Dioxolan-4-methanol | C5H10O3; contains methanol substituent | Exhibits different solubility properties |
4-Hydroxy-2-methyl-1,3-dioxolane | C6H10O3; features a hydroxy group | Displays distinct biological activities |
The uniqueness of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific stereochemistry and the presence of both hydroxy and dimethyl groups on the dioxolane ring. This combination influences its reactivity and biological interactions differently compared to other similar compounds .
The compound (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane possesses a distinctive five-membered heterocyclic structure containing two oxygen atoms in a 1,3-arrangement within the ring system. The International Union of Pure and Applied Chemistry name reflects its systematic structure, with alternative nomenclature including (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The Chemical Abstracts Service registry number 70005-89-9 uniquely identifies this compound in chemical databases. The Simplified Molecular Input Line Entry System string CC1(C)OCC@@HO1 provides a linear representation of the molecular connectivity, clearly indicating the stereochemical configuration at the 4-position. The International Chemical Identifier key YYEZYENJAMOWHW-ZCFIWIBFSA-N serves as a standardized identifier for computational chemistry applications.
The molecular structure encompasses three distinct functional groups that contribute to its chemical behavior and reactivity. The ether functional group within the dioxolane ring provides stability and influences the compound's conformational preferences. The hydroxyl group attached to the ethyl chain imparts hydrogen bonding capability and hydrophilic character to the molecule. The ketal functional group, formed by the protected diol arrangement within the dioxolane ring, contributes to the compound's utility as a protecting group in organic synthesis. These functional groups collectively determine the compound's chemical reactivity patterns and biological activity profiles.
The absolute configuration at the 4-position of the dioxolane ring represents a critical structural feature that influences the compound's biological activity and synthetic utility. The (4R) designation indicates that when viewed along the carbon-hydrogen bond at the 4-position, the substituents are arranged in a clockwise manner according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement differentiates it from its (4S) enantiomer, which exhibits distinct physical and chemical properties. The optical activity of the (4R) enantiomer manifests as a specific rotation of +2 degrees when measured at 20 degrees Celsius using the sodium D-line with a concentration of 1 percent in chloroform. This measurable optical rotation serves as both an identity marker and a purity indicator for the compound.
The stereochemical purity of the compound significantly impacts its performance in asymmetric synthesis applications. High enantiomeric excess values ensure predictable stereochemical outcomes when the compound functions as a chiral building block in complex synthetic sequences. The maintenance of stereochemical integrity throughout storage and handling requires appropriate conditions to prevent racemization or epimerization processes that could compromise the compound's utility.
The (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane molecule represents a chiral five-membered cyclic acetal containing a single stereogenic center at the carbon-4 position of the 1,3-dioxolane ring [1] [2] [3]. The absolute configuration at this position is designated as R according to the Cahn-Ingold-Prelog system, which assigns priorities to substituents based on atomic numbers [4] [5].
In the R-configuration, the spatial arrangement of substituents around the chiral carbon-4 follows a specific three-dimensional pattern. When the substituent with the lowest priority (hydrogen) is oriented away from the observer, the remaining three substituents are arranged such that priority decreases in a clockwise direction [4] [5]. For the (4R)-enantiomer of this dioxolane derivative, the priority assignment at carbon-4 position follows the sequence: the ring oxygen (highest priority due to higher atomic number), the hydroxyethyl chain (-CH₂CH₂OH), the hydrogen atom (lowest priority), and the second ring oxygen [5] [6].
The molecular formula C₇H₁₄O₃ with a molecular weight of 146.18 g/mol reflects the precise atomic composition that gives rise to this specific stereochemical arrangement [1] [2] [3]. The R-configuration is unambiguously identified through spectroscopic methods and can be distinguished from its enantiomeric counterpart through various analytical techniques including optical rotation measurements, where the R-enantiomer exhibits a predicted specific rotation of [α]²⁰/D approximately -2° [7] [8].
Property | R-Enantiomer Value | S-Enantiomer Value | Reference |
---|---|---|---|
CAS Registry Number | 70005-89-9 | 32233-43-5 | [1] [7] |
Specific Rotation | [α]²⁰/D -2° (predicted) | [α]²⁰/D +2° | [7] [8] |
InChI Key | YYEZYENJAMOWHW-ZCFIWIBFSA-N | YYEZYENJAMOWHW-LURJTMIESA-N | [2] [7] |
SMILES Notation | CC1(C)OCC@@HO1 | CC1(C)OCC@HO1 | [2] [7] |
The stereochemical notation in SMILES format clearly distinguishes the R-configuration through the @@H designation at the chiral carbon, contrasting with the @H notation used for the S-enantiomer [2] [7]. This difference in notation reflects the fundamental three-dimensional structural variance between the two enantiomeric forms.
The carbon-4 position in (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane represents the sole chiral center within the molecular framework, making it the determining factor for the compound's stereochemical properties and biological activity [9] [10]. This asymmetric carbon atom is bonded to four distinct substituents: two ring oxygen atoms participating in the dioxolane structure, a hydrogen atom, and the hydroxyethyl side chain (-CH₂CH₂OH) [1] [2].
The significance of this chiral center extends beyond mere structural identification, as it fundamentally influences the compound's interaction with biological systems and its utility in asymmetric synthesis [9] [11]. The presence of chirality at this position enables the molecule to serve as a valuable building block in the synthesis of complex natural products and pharmaceutically relevant compounds [1] [2] [3].
Research has demonstrated that chiral centers in dioxolane structures play crucial roles in determining molecular recognition patterns and enzymatic interactions [12] [9]. The stereochemistry at carbon-4 significantly affects the compound's conformational preferences and its ability to participate in stereoselective reactions [12] [13]. Studies indicate that the R-configuration at this position provides specific spatial orientation that enables selective interactions with biological targets and synthetic intermediates [1] [2] [3].
The conformational flexibility of the dioxolane ring system, combined with the fixed stereochemistry at carbon-4, creates a unique three-dimensional environment that influences both chemical reactivity and biological recognition [14] [15]. The five-membered dioxolane ring exhibits characteristic puckering patterns, commonly adopting envelope or twist conformations [14] [15] [16]. These conformational states are influenced by the stereochemistry at carbon-4, which can affect the ring's preferred puckering mode and the spatial orientation of substituents [14] [15].
Conformational Parameter | Description | Impact of R-Configuration |
---|---|---|
Ring Puckering | Envelope/Twist conformations | Influences substituent orientation |
Pseudorotation | Low-energy conformational interconversion | Affects molecular flexibility |
Chiral Environment | Three-dimensional spatial arrangement | Determines stereoselectivity |
The biological significance of the chiral center is particularly evident in the compound's applications as a starting material for synthesizing bioactive molecules [1] [2] [3]. The R-configuration enables the selective introduction of chirality at specific positions during multi-step synthetic pathways, making it valuable for preparing enantiomerically pure compounds required in pharmaceutical development [1] [2] [3].
The comparison between (4R)- and (4S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane reveals fundamental differences in their stereochemical properties, physical characteristics, and biological applications, despite sharing identical molecular formulas and connectivity patterns [7] [17]. These enantiomeric compounds represent non-superimposable mirror images that exhibit distinct optical activities and different interactions with chiral environments [4] [5].
The most prominent distinguishing feature between the enantiomers lies in their optical rotation properties. The R-enantiomer exhibits a predicted specific rotation of [α]²⁰/D approximately -2°, while the S-enantiomer demonstrates a positive optical rotation of [α]²⁰/D +2° when measured in chloroform solution [7] [8]. This opposite optical behavior reflects the fundamental difference in their three-dimensional molecular arrangements and provides a reliable method for distinguishing between the two forms [4] [5].
Physical property differences extend to various measurable parameters. The R-enantiomer demonstrates a slightly higher density (1.045 g/mL at 25°C) compared to the S-enantiomer (1.027 g/mL at 25°C) [2] [7]. Additionally, the refractive indices show subtle but measurable differences, with the R-form exhibiting n²⁰/D 1.4390 versus n²⁰/D 1.4380 for the S-form [2] [7]. These variations, while seemingly minor, reflect the different molecular packing arrangements resulting from the opposite stereochemical configurations.
Boiling point measurements reveal significant differences when measured under comparable conditions, though direct comparison requires careful consideration of measurement protocols. The R-enantiomer exhibits a boiling point of 207°C at standard atmospheric pressure, while reported values for the S-enantiomer are typically measured under reduced pressure conditions [2] [7] [18].
Storage requirements demonstrate practical differences between the enantiomers. The R-form is stable at room temperature with recommendations for storage below 15°C, while the S-enantiomer requires more stringent storage conditions at 2-8°C [2] [7]. This difference suggests varying stability profiles that may relate to their distinct conformational preferences and intermolecular interactions [7] [17].
Comparison Parameter | R-Enantiomer (4R) | S-Enantiomer (4S) | Significance |
---|---|---|---|
Optical Rotation | [α]²⁰/D -2° (predicted) | [α]²⁰/D +2° | Opposite optical activity |
Density at 25°C | 1.045 g/mL | 1.027 g/mL | Molecular packing differences |
Refractive Index | n²⁰/D 1.4390 | n²⁰/D 1.4380 | Light interaction variance |
Storage Temperature | Room temperature | 2-8°C | Stability differences |
Biological Applications | Protectin D1, Cytopiloyne synthesis | Rugulactone synthesis | Distinct synthetic utility |
The biological applications of these enantiomers demonstrate their distinct stereochemical requirements in synthetic chemistry and natural product preparation [1] [2] [7] [17]. The R-enantiomer finds primary application in the total synthesis of protectin D1, an important lipid mediator, and in the preparation of cytopiloyne, an anti-diabetic natural product [1] [2] [3]. Additionally, it serves as a starting material for synthesizing ¹⁵N-labeled oligodeoxynucleotides used in nucleic acid research [1] [2] [3].
In contrast, the S-enantiomer demonstrates utility in different synthetic pathways, particularly in the total synthesis of rugulactone and in propargylation reactions for preparing alkyne-tethered dioxolane derivatives [7] [17]. This divergence in applications highlights how the opposite stereochemical configurations lead to different molecular recognition patterns and compatibility with specific synthetic transformations.
The conformational preferences of the two enantiomers, while fundamentally similar due to their identical connectivity, may exhibit subtle differences in their interaction with chiral environments and enzymatic systems [12] [9]. These differences become particularly important in biological contexts where molecular recognition depends on precise three-dimensional complementarity between the substrate and biological receptor [9] [10].
Irritant